((2-(4-Bromophenoxy)-5-nitrophenyl)(hydroxy)methyl)phosphonic acid

CD45 inhibitor competitive kinetics enzyme mechanism

((2-(4-Bromophenoxy)-5-nitrophenyl)(hydroxy)methyl)phosphonic acid, widely known as RWJ-60475, is a synthetic, small-molecule competitive inhibitor of the receptor-like protein tyrosine phosphatase CD45 (IC₅₀ = 2–3.3 µM). It functions as a hydrolytically stable bioisostere of phosphotyrosine, binding directly to the CD45 catalytic site.

Molecular Formula C13H11BrNO7P
Molecular Weight 404.11 g/mol
Cat. No. B12299091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((2-(4-Bromophenoxy)-5-nitrophenyl)(hydroxy)methyl)phosphonic acid
Molecular FormulaC13H11BrNO7P
Molecular Weight404.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])C(O)P(=O)(O)O)Br
InChIInChI=1S/C13H11BrNO7P/c14-8-1-4-10(5-2-8)22-12-6-3-9(15(17)18)7-11(12)13(16)23(19,20)21/h1-7,13,16H,(H2,19,20,21)
InChIKeyJJKCSZKQYMYARX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

((2-(4-Bromophenoxy)-5-nitrophenyl)(hydroxy)methyl)phosphonic acid (RWJ-60475): A Hydrolytically Stable CD45 Tyrosine Phosphatase Inhibitor for Immuno-Oncology and Anti-Infective Research


((2-(4-Bromophenoxy)-5-nitrophenyl)(hydroxy)methyl)phosphonic acid, widely known as RWJ-60475, is a synthetic, small-molecule competitive inhibitor of the receptor-like protein tyrosine phosphatase CD45 (IC₅₀ = 2–3.3 µM) . It functions as a hydrolytically stable bioisostere of phosphotyrosine, binding directly to the CD45 catalytic site . Originally described in a 1997 structure-activity relationship (SAR) study, the compound belongs to the nitroarylhydroxymethylphosphonic acid class and requires both the α‑hydroxy and nitro groups for activity [1]. RWJ-60475 is not cell-permeable in its native form, but a cell-permeable acetoxymethyl (AM) ester prodrug (RWJ-60475-(AM)₃) is available for intracellular target engagement .

Why Generic CD45 Inhibitors Cannot Replace ((2-(4-Bromophenoxy)-5-nitrophenyl)(hydroxy)methyl)phosphonic acid in Target-Engagement Studies


CD45 is a master regulator of T‑cell receptor and B‑cell receptor signaling, and its inhibition has been pursued with both active-site competitive and allosteric non-competitive ligands [1]. RWJ-60475 is distinguished by its well-characterized competitive mechanism at the phosphotyrosine-recognition pocket, its hydrolytic stability as a phosphonic acid bioisostere, and a selectivity window that spares the homologous phosphatase TC‑PTP (IC₅₀ ≈ 19 µM vs 2 µM for CD45) [2][3]. Generic substitution with other CD45 inhibitors such as the Calbiochem PTP CD45 Inhibitor (IC₅₀ = 200 nM), NQ301 (IC₅₀ = 200 nM), or RK‑682 (IC₅₀ = 54 µM) would introduce different potency, selectivity, and permeability profiles that could confound interpretation of pharmacological experiments . The quantitative evidence below demonstrates where RWJ-60475 offers measurable differentiation that matters for experimental design and procurement decisions.

Quantitative Differentiation of ((2-(4-Bromophenoxy)-5-nitrophenyl)(hydroxy)methyl)phosphonic acid from Closest CD45 Inhibitor Analogs


Competitive Active-Site Binding Confirmed by Lineweaver-Burk Kinetics

RWJ-60475 is a competitive inhibitor of CD45 with respect to phosphopeptide substrate, as demonstrated by Lineweaver-Burk analysis in the original SAR study [1]. In contrast, the allosteric CD45 inhibitors 210 and 211 reported by Perron et al. (2014) display non-competitive kinetics and bind to a predicted allosteric pocket remote from the catalytic site [2]. While RWJ-60475 and the allosteric series both inhibit CD45, their distinct mechanisms of action produce different effects on T‑cell receptor signaling and inflammation in vivo [2]. No commercially available competitive CD45 inhibitor combines hydrolytic stability with a defined selectivity window in the same molecule.

CD45 inhibitor competitive kinetics enzyme mechanism

CD45 Selectivity Window Over the Homologous Phosphatase TC-PTP

RWJ-60475 displays a measurable selectivity window for CD45 over the closely related T‑cell protein tyrosine phosphatase (TC‑PTP). In a direct enzymatic assay using p‑nitrophenyl phosphate (pNPP) substrate, the IC₅₀ for CD45 is reported as 2.0 µM, while the IC₅₀ for TC‑PTP is 19 µM, yielding a selectivity ratio of approximately 9.5‑fold [1][2]. By comparison, the widely used PTP CD45 Inhibitor (Calbiochem, CAS 345630‑40‑2) inhibits CD45 with IC₅₀ = 200 nM but its TC‑PTP activity is not publicly disclosed, making cross‑phosphatase selectivity difficult to assess . NQ301 (CAS 130089‑98‑4) exhibits >100‑fold selectivity for CD45 over LAR, PTP1B, PTP‑σ, SHP‑1, and MKPX, but its TC‑PTP inhibition data are similarly unreported .

phosphatase selectivity TC-PTP off-target profiling

Hydrolytic Stability of the Phosphonic Acid Bioisostere Enables Consistent Long-Term Assay Performance

RWJ-60475 incorporates a phosphonic acid (C–P) moiety that is inherently resistant to hydrolysis by cellular phosphatases, unlike phosphate ester (C–O–P) based phosphotyrosine mimetics that are labile to enzymatic cleavage . This class of hydrolytically stable phosphotyrosine bioisosteres was pioneered with 4‑(phosphonomethyl)phenylalanine (Pmp) derivatives, which demonstrated sustained stability in biochemical and cellular assays [1]. While direct hydrolysis half‑life comparisons between RWJ-60475 and specific phosphate ester CD45 inhibitors are not published, the structural C–P bond imparts resistance to phosphatase-mediated hydrolysis that is a well‑established property of α‑hydroxyphosphonates [2]. In contrast, phosphate ester substrates and inhibitors undergo time‑dependent degradation that can shift apparent IC₅₀ values during prolonged incubations.

phosphotyrosine mimetic hydrolytic stability bioisostere

Functional Blockade of Macrophage Phagocytosis Drives Anti-Infective Host-Targeting Activity

RWJ-60475 inhibits the phagocytic activity of macrophages by targeting CD45/CD148 phosphatases, thereby blocking the invasion of Legionella pneumophila into host cells and the subsequent translocation of bacterial effector proteins [1]. Quantitative assessment in a macrophage infection model demonstrated that RWJ-60475 significantly reduces the uptake of fluorophore‑labeled Legionella particles, with the effect observed at concentrations consistent with its biochemical IC₅₀ (approx. 2–3 µM) . This host‑directed anti‑infective mechanism contrasts with conventional antibiotics that directly target bacterial viability and is not a general property of all CD45 inhibitors; for example, the allosteric CD45 inhibitors 210 and 211 were not evaluated in infection models [2]. The cell‑permeable prodrug RWJ-60475-(AM)₃ enables intracellular target engagement in macrophage studies .

anti-infective host-targeted therapy macrophage phagocytosis

Optimal Research and Industrial Use Cases for ((2-(4-Bromophenoxy)-5-nitrophenyl)(hydroxy)methyl)phosphonic acid Based on Quantitative Differentiation


CD45-Mediated T‑Cell Receptor Signaling Studies Requiring Competitive Active‑Site Inhibition

Investigators studying the early events of T‑cell receptor (TCR) signaling where direct phosphotyrosine displacement at the CD45 catalytic pocket is required should select RWJ-60475 over allosteric CD45 inhibitors. The compound's competitive mechanism, confirmed by Lineweaver‑Burk kinetics [1], ensures that pharmacological effects are attributable to blockade of the phosphotyrosine recognition site rather than conformational modulation of the phosphatase domain. This is particularly relevant when co‑treating with phosphopeptide substrates or when comparing results with genetic CD45 knockout models, where allosteric inhibitors may produce discordant phenotypes [2].

Long-Term Enzymatic and Cellular Assays Requiring Hydrolytically Stable Inhibitor Concentration

For CD45 inhibition experiments extending beyond 2–4 hours—such as overnight T‑cell activation assays, cytokine production time courses, or continuous‑flow microfluidic phosphatase assays—the phosphonic acid scaffold of RWJ-60475 provides inherent resistance to phosphatase‑mediated degradation . Unlike phosphate ester‑based phosphotyrosine mimetics that lose activity over time due to enzymatic hydrolysis, RWJ-60475 maintains consistent effective concentration, reducing the need for inhibitor replenishment and improving inter‑experiment reproducibility [1].

Host‑Targeted Anti‑Infective Screening Using Legionella pneumophila Macrophage Invasion Models

Research groups focused on host‑directed anti‑infective strategies can employ RWJ-60475 as a validated chemical probe to block CD45/CD148‑dependent macrophage phagocytosis, thereby preventing Legionella pneumophila entry and effector protein translocation . This application is unique among commercially available CD45 inhibitors and provides a chemical biology tool for dissecting host‑pathogen interactions without directly affecting bacterial viability, enabling orthogonal validation of host‑factor dependency in infection models [3].

CD45 Selectivity Profiling Panels for Phosphatase Inhibitor Screening Cascades

In biochemical screening cascades that require differentiation of CD45 inhibition from activity against the homologous phosphatase TC‑PTP, RWJ-60475 serves as a reference compound with a documented 9.5‑fold selectivity window [4][5]. This enables assay quality control, counter‑screening normalization, and benchmarking of novel chemical series against a well‑characterized competitive inhibitor with publicly available selectivity data—a capability not offered by many alternative CD45 inhibitors whose TC‑PTP cross‑reactivity remains undisclosed .

Quote Request

Request a Quote for ((2-(4-Bromophenoxy)-5-nitrophenyl)(hydroxy)methyl)phosphonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.